molecular formula CBr3F B1329301 Tribromofluoromethane CAS No. 353-54-8

Tribromofluoromethane

Cat. No. B1329301
CAS RN: 353-54-8
M. Wt: 270.72 g/mol
InChI Key: IHZAEIHJPNTART-UHFFFAOYSA-N
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Description

Tribromofluoromethane is a halogenated compound that is not directly discussed in the provided papers. However, its derivative, dibromofluoromethyllithium, is generated from this compound and has been studied for its reactivity with aldehydes and ketones to produce fluorinated alcohols . This compound is of interest due to its potential applications in the synthesis of fluoro olefins and other fluorinated organic compounds.

Synthesis Analysis

The synthesis of dibromofluoromethyllithium, a compound derived from this compound, involves the treatment of this compound with butyllithium in a mixture of tetrahydrofuran and diethyl ether at -130°C . This process generates the dibromofluoromethyllithium reagent, which can react with aldehydes or ketones to form fluorinated alcohols. These alcohols can then be converted into various fluorinated compounds, including (E)-1-bromo-1,2-difluoro olefins and 2-bromo-2-fluoro-1,3-alkanediols, through subsequent reactions such as fluorination and dehydrobromination .

Molecular Structure Analysis

The molecular structure and conformational properties of related fluorinated compounds, such as fluorocarbonyl trifluoromethanesulfonate, have been studied using techniques like gas electron diffraction, vibrational spectroscopy, and X-ray crystallography . These studies reveal that such compounds can exist in different conformers with varying stability and that the orientation of functional groups can significantly influence their physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is highlighted by their ability to undergo carbonyl addition reactions . For example, dibromofluoromethyllithium reacts with aldehydes or ketones to yield fluorinated alcohols, which can be further transformed into various fluorinated olefins with retention of configuration. These reactions are facilitated by the use of additional reagents and catalysts, such as ethylmagnesium bromide and diisopropylamine, to achieve the desired selectivity and stereochemistry .

Physical and Chemical Properties Analysis

The physical and thermodynamic properties of trifluoromethane, a compound structurally similar to this compound, have been extensively studied due to its applications as a refrigerant . Investigations into its vapor pressure, saturated liquid density, critical constants, and heat capacity provide essential data for the design of refrigeration units. The high purity of trifluoromethane is crucial for accurate measurements and its performance in applications .

Scientific Research Applications

Tribology and Material Applications

  • Tribromofluoromethane, along with other polymers, has been investigated for applications in tribology, particularly in high-load bearing applications. Studies have focused on polymers like polyetheretherketone (PEEK), Polytetrafluoroethylene (PTFE), and aromatic thermosetting polyester (ATSP), exploring their performance in different lubrication regimes and environmental conditions. The research emphasizes the importance of the transfer film on countersurfaces for tribological performance. High-performance bulk polymers and coatings, such as those involving this compound, are considered promising for demanding tribological applications due to their low wear rates and excellent performance under critical operating conditions (Nunez, Gheisari, & Polycarpou, 2019).

Role in Greenhouse Gas Reduction and Resource Utilization

  • This compound (CHF3) is identified as a potent greenhouse gas with a significant global warming potential, necessitating effective management strategies. Recent research reviews the methods for resource utilization of waste CHF3 gas, focusing on its conversion rather than incineration. Techniques like high-temperature pyrolysis and reactions with other substances (e.g., CH4, I2) have been studied to convert CHF3 into valuable products such as TFE (tetrafluoroethylene), HFP (hexafluoropropylene), VDF (vinylidene fluoride), and CF3I. These methods aim at efficient and environmentally friendly utilization of CHF3, highlighting its importance in greenhouse gas reduction and resource recycling (Wenfen, 2014).

Advances in Molecular Lubrication and Nanotechnology

  • This compound is also explored in the field of molecular lubrication, particularly for nanotechnology applications. Industrial lubricants, like perfluoropolyethers (PFPEs), are known for their high temperature stability but possess low electrical conductivity. Ionic liquids (ILs), on the other hand, have been investigated as alternatives due to their excellent electrical and thermal conductivity, making them suitable for various device applications where frictional heating dissipation is crucial. As "green" lubricants, ILs do not emit volatile organic compounds, marking their significance in the pursuit of environmentally friendly and effective lubrication solutions in nanotechnology (Palacio & Bhushan, 2010).

Safety and Hazards

Tribromofluoromethane is an irritant . The toxicological properties of this product have not been fully investigated . It should be used with all necessary precautions .

properties

IUPAC Name

tribromo(fluoro)methane
Source PubChem
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InChI

InChI=1S/CBr3F/c2-1(3,4)5
Source PubChem
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InChI Key

IHZAEIHJPNTART-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(F)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CBr3F
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DSSTOX Substance ID

DTXSID2059859
Record name Tribromofluoromethane
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Molecular Weight

270.72 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Fluorotribromomethane
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CAS RN

353-54-8
Record name Tribromofluoromethane
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Record name Methane, tribromofluoro-
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Record name Methane, tribromofluoro-
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Record name Tribromofluoromethane
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Record name Tribromofluoromethane
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Q & A

Q1: What is the molecular formula and weight of Tribromofluoromethane?

A1: this compound has the molecular formula CFBr3 and a molecular weight of 270.72 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Extensive Raman and infrared spectroscopic studies have been conducted on this compound, particularly in its solid state. These studies have revealed information about its vibrational modes, including lattice and internal modes, under various temperatures and pressures. [, , ] Additionally, photoelectron spectroscopy has been used to investigate the bonding properties of the molecule and its cation. []

Q3: How does the freezing point of this compound change with pressure?

A3: Raman studies have shown that the freezing point of this compound increases with applied pressure, occurring near 1.0 GPa at room temperature. []

Q4: Can this compound be used in organic synthesis?

A4: Yes, this compound serves as a valuable reagent in organic synthesis. For instance, it can be used to generate dibromofluoromethyllithium, a versatile reagent for synthesizing fluorinated alcohols and olefins. [, , ] It also plays a crucial role in synthesizing fluoro- and bromofluoroaryl compounds through copyrolysis reactions. []

Q5: How does this compound react with aldehydes and ketones?

A5: this compound, when reacted with tris(dimethylamino)phosphine, generates a phosphorus ylide. This ylide undergoes Wittig reactions with aldehydes and ketones, producing corresponding alkene products as mixtures of E/Z isomers. [, ]

Q6: Can this compound be used to synthesize heterocyclic compounds?

A6: Yes, this compound participates in ruthenium-catalyzed tandem C-H fluoromethylation/cyclization reactions with N-alkylhydrazones, leading to the formation of 4-fluoropyrazoles. []

Q7: Can this compound act as a precursor for fluorinated building blocks?

A7: Yes, this compound can be utilized for the synthesis of dibromofluoromethyl alkene and 1-bromo-1,3-fluorinated diene derivatives. These compounds can serve as building blocks for further chemical transformations. []

Q8: Are there specific challenges associated with the handling and storage of this compound?

A8: While specific stability and formulation data are limited in the provided research, this compound's reactivity suggests a need for careful handling and storage. Its use as a reagent often involves low temperatures, hinting at potential instability under standard conditions. Further research is necessary to explore its long-term stability and potential formulation strategies for various applications.

Q9: What is known about the environmental impact of this compound?

A9: While the provided research doesn't explicitly address the environmental impact and degradation of this compound, it is crucial to acknowledge its potential effects. As a halomethane, it's essential to investigate its persistence in the environment, potential for bioaccumulation, and any toxic effects on ecosystems. Further research in this area is necessary to develop responsible handling and disposal practices and explore potential mitigation strategies.

Q10: What are some of the historical milestones in research related to this compound?

A11: Early research on this compound focused on its physical properties, including its crystal structure determined through powder neutron diffraction. [] Subsequent research explored its use in synthetic chemistry, uncovering its versatility as a reagent for introducing fluorine and bromine atoms into various molecules. The development of new synthetic methods using this compound continues to be an active area of research, highlighting its significance in organic synthesis.

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